molecular formula C6H11NO B3021977 (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol CAS No. 827599-22-4

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

Cat. No.: B3021977
CAS No.: 827599-22-4
M. Wt: 113.16 g/mol
InChI Key: YGYOQZPGFXHQMW-XEAPYIEGSA-N
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Description

(1R,5S,6R)-3-azabicyclo[310]hexan-6-ylmethanol is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol typically involves the construction of the bicyclic ring system followed by the introduction of the hydroxymethyl group. One common method involves the use of a cyclization reaction where a suitable precursor undergoes intramolecular nucleophilic substitution to form the bicyclic structure. The hydroxymethyl group can then be introduced through a reduction reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the ring system can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    8-azabicyclo[3.2.1]octane: This compound is structurally similar but has a different ring size and arrangement.

    2-azabicyclo[3.2.1]octane: Another similar compound with a different nitrogen placement and ring structure.

Uniqueness

(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol is unique due to its specific ring size and the position of the nitrogen atom, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-4-1-7-2-5(4)6/h4-8H,1-3H2/t4-,5+,6?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGYOQZPGFXHQMW-XEAPYIEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2CO)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577255, DTXSID401231753
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134575-13-6, 827599-22-4
Record name [(1R,5S)-3-Azabicyclo[3.1.0]hexan-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane-6-methanol, (1α,5α,6β)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Reactant of Route 2
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Reactant of Route 3
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Reactant of Route 4
Reactant of Route 4
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Reactant of Route 5
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol
Reactant of Route 6
(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol

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